2-(2,3,6-Trifluorophenyl)propan-2-ol
Description
2-(2,3,6-Trifluorophenyl)propan-2-ol is a fluorinated tertiary alcohol characterized by a trifluorinated aromatic ring attached to a propan-2-ol backbone. The fluorine substituents at the 2-, 3-, and 6-positions of the phenyl ring significantly influence its electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
For example, a closely related derivative, 2-(2,3,6-trifluorophenyl)acetamide, demonstrated agonist activity at the GPR119 receptor, highlighting the pharmacological relevance of this substitution pattern .
Properties
Molecular Formula |
C9H9F3O |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(2,3,6-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9F3O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3 |
InChI Key |
OBOYLULELHULLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(2,3,6-Trifluorophenyl)propan-2-ol with analogous compounds:
| Compound Name | Molecular Weight (g/mol) | Substituents | Functional Group | Boiling Point (°C) | Lipophilicity (LogP)* |
|---|---|---|---|---|---|
| This compound | 196.15 | 2-, 3-, 6-F on phenyl | Tertiary alcohol | N/A | ~2.8 (estimated) |
| 2-Phenylpropan-2-ol | 136.19 | None (plain phenyl) | Tertiary alcohol | 202 | 1.5 |
| 3-Phenylpropene | 118.18 | None (alkene backbone) | Alkene | 219 | 2.1 |
| 2-(2,3,6-Trifluorophenyl)acetamide | 209.16 | 2-, 3-, 6-F on phenyl | Amide | N/A | ~1.9 (estimated) |
Key Observations :
- Fluorination Impact : The trifluorophenyl group increases molecular weight by ~60 g/mol compared to 2-phenylpropan-2-ol, with a corresponding rise in lipophilicity (LogP ~2.8 vs. 1.5). This enhances membrane permeability and metabolic stability .
- Functional Group Effects : Replacing the alcohol group with an amide (as in 2-(2,3,6-trifluorophenyl)acetamide) reduces LogP, likely due to the amide’s polarity, but improves receptor-binding specificity (e.g., GPR119 agonism) .
GPR119 Receptor Agonism
The trifluorophenyl-acetamide derivative (Table 1) exhibited potent GPR119 agonist activity, attributed to the electron-withdrawing fluorine atoms enhancing π-stacking interactions with aromatic residues in the receptor’s binding pocket . In contrast, non-fluorinated analogs like 2-phenylpropan-2-ol lack documented receptor-binding activity, underscoring the critical role of fluorine substitution .
Metabolic Stability
Tertiary alcohols such as this compound are less prone to oxidative metabolism compared to primary/secondary alcohols. However, fluorination may further hinder cytochrome P450-mediated degradation, extending half-life . By contrast, 3-phenylpropene’s alkene group is susceptible to epoxidation, increasing toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
